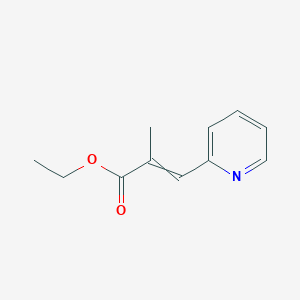
ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate
概要
説明
ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group, a methyl group, and a pyridyl group attached to an acrylate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-3-(2-pyridyl)acrylate typically involves the reaction of 2-methyl-3-(2-pyridyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-methyl-3-(2-pyridyl)acrylate may involve continuous flow processing. This method allows for the superheating of solvents and elevated reaction temperatures, which are not possible in conventional batch reactions. Continuous flow processing offers advantages such as shorter reaction times, increased safety, and reduced waste .
化学反応の分析
Types of Reactions: ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylates.
科学的研究の応用
ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a co-monomer in various polymerization reactions.
作用機序
The mechanism of action of ethyl 2-methyl-3-(2-pyridyl)acrylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Ethyl 3-(2-pyridyl)acrylate: Lacks the methyl group at the 2-position.
Methyl 2-methyl-3-(2-pyridyl)acrylate: Contains a methyl ester group instead of an ethyl ester group.
2-Methyl-3-(2-pyridyl)acrylic acid: The carboxylic acid form of the compound.
Uniqueness: ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is unique due to the presence of both the ethyl ester and the methyl group, which confer distinct reactivity and properties
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
ethyl 2-methyl-3-pyridin-2-ylprop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)8-10-6-4-5-7-12-10/h4-8H,3H2,1-2H3 |
InChIキー |
WUOWSMMMIWBRDY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC1=CC=CC=N1)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

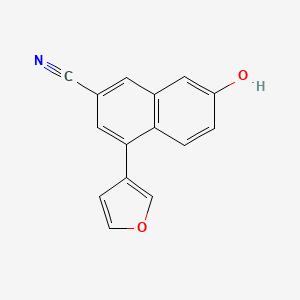
![2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid](/img/structure/B8597268.png)
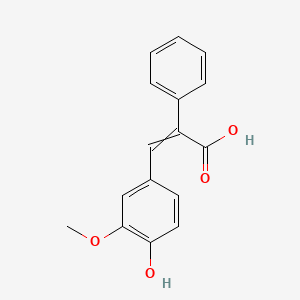
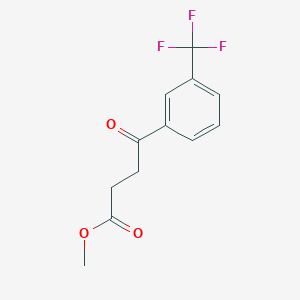
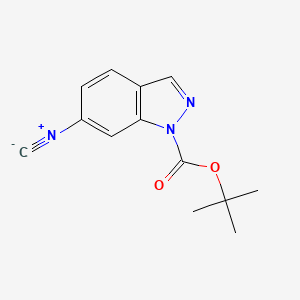
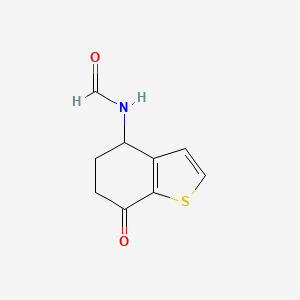
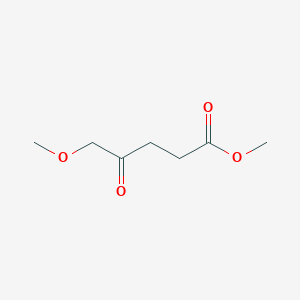
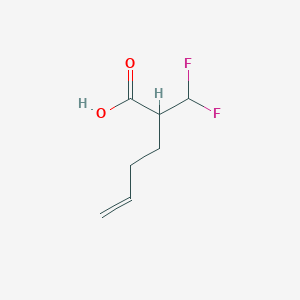
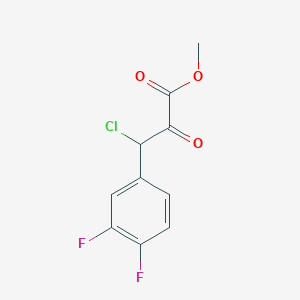
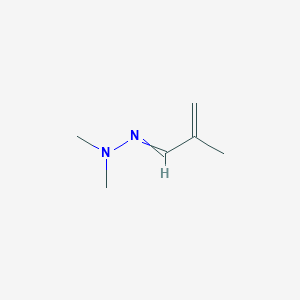
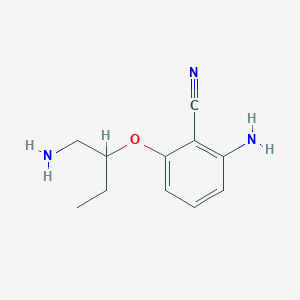

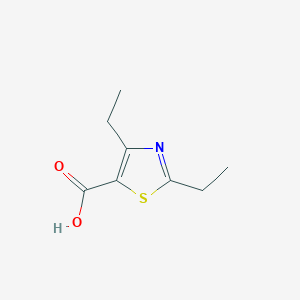
![1-Cyclopentyl-3-ethyl-N-[(pyridin-3-yl)methyl]-1H-indazol-6-amine](/img/structure/B8597371.png)
